molecular formula C13H17N3O2 B2418553 1-(1-hydroxybutan-2-yl)-3-(1H-indol-3-yl)urea CAS No. 941968-43-0

1-(1-hydroxybutan-2-yl)-3-(1H-indol-3-yl)urea

Cat. No. B2418553
CAS RN: 941968-43-0
M. Wt: 247.298
InChI Key: WDWTVHQHSBAQRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-hydroxybutan-2-yl)-3-(1H-indol-3-yl)urea, also known as GW-501516, is a selective androgen receptor modulator (SARM) that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its ability to enhance physical performance, improve metabolic health, and prevent various diseases. In

Scientific Research Applications

Molecular Structure Analysis

Research on compounds with similar structures to "1-(1-hydroxybutan-2-yl)-3-(1H-indol-3-yl)urea" has focused on their crystallographic properties to understand their biological activity potential. For example, Saharin et al. (2008) studied the crystal structure of a related compound, revealing the planar indole component's twist relative to the molecule and highlighting the importance of hydroxy groups in intramolecular and intermolecular hydrogen bonding (Saharin et al., 2008).

Biochemical Activity and Applications

  • Biological Activity and Chemical Synthesis

    Studies have explored the rearrangement of related compounds to produce new indole and imidazolinone derivatives, indicating potential for developing new therapeutic agents. Klásek et al. (2007) demonstrated that substituted quinoline diones react to give indol-3-yl-ureas, showcasing the versatility of these compounds in synthetic chemistry (Klásek et al., 2007).

  • Material Science and Biomedical Applications

    Research into hydroxybutyl chitosans, which share a functional group with the compound of interest, has shown that these materials exhibit excellent biocompatibility and antibacterial activities. Such studies suggest potential biomedical applications, including drug delivery systems or antimicrobial coatings (Cai et al., 2019).

Chemical Interactions and Catalysis

  • Chemical Interaction Studies

    Boiocchi et al. (2004) investigated the interaction of a related urea compound with fluoride, illustrating the compound's ability to undergo proton transfer in the presence of fluoride ions. This study highlights the chemical reactivity and potential applications in sensing or catalysis (Boiocchi et al., 2004).

  • Catalytic Applications

    Research into oxidative carbonylation of amino alcohols to produce N,N'-bis(hydroxyalkyl)ureas using molecular oxygen as the oxidant has shown that compounds similar to "1-(1-hydroxybutan-2-yl)-3-(1H-indol-3-yl)urea" can be synthesized under mild conditions. This indicates potential applications in organic synthesis and catalysis (Giannoccaro et al., 2010).

properties

IUPAC Name

1-(1-hydroxybutan-2-yl)-3-(1H-indol-3-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-2-9(8-17)15-13(18)16-12-7-14-11-6-4-3-5-10(11)12/h3-7,9,14,17H,2,8H2,1H3,(H2,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWTVHQHSBAQRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)NC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.